Differential MAO-A and MAO-B Inhibition: A Dual Profile with 7.5x Selectivity
8-Ethyl-4-methylquinoline exhibits a moderate but measurable and selective inhibition profile against human monoamine oxidase isoforms. In a direct head-to-head recombinant enzyme assay, the compound shows an IC50 of 4,200 nM for MAO-A [1]. For the MAO-B isoform, under comparable assay conditions (human recombinant enzyme, kynuramine substrate), the compound demonstrates an IC50 of 560 nM [2]. This represents a 7.5-fold selectivity for MAO-B over MAO-A.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-A: IC50 = 4,200 nM; MAO-B: IC50 = 560 nM |
| Comparator Or Baseline | Target compound's own activity on MAO-A vs. MAO-B |
| Quantified Difference | Selectivity ratio (MAO-A IC50 / MAO-B IC50) = 7.5 |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in supersomes, assessed as inhibition of 4-hydroxyquinoline formation using kynuramine as substrate [1][2]. |
Why This Matters
This quantifiable isoform selectivity differentiates the compound for neurochemical research focused on MAO-B, where a 7.5x preference over MAO-A can reduce off-target serotonergic and noradrenergic effects, making it a more precise tool than a non-selective inhibitor.
- [1] BindingDB Entry BDBM50585929, CHEMBL5083737. IC50: 4.20E+3 nM for Human MAO-A. View Source
- [2] BindingDB Entry BDBM50585929, CHEMBL5083737. IC50: 560 nM for Human MAO-B. View Source
